

physical and chemical properties of 5,7-Dimethylimidazo[1,2-a]pyrimidine

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Compound of Interest

Compound Name: 5,7-Dimethylimidazo[1,2-a]pyrimidine

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An In-Depth Technical Guide to 5,7-Dimethylimidazo[1,2-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethylimidazo[1,2-a]pyrimidine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class of molecules. This family of compounds has garnered significant interest in medicinal chemistry due to its diverse range of biological activities, including potential anti-cancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **5,7-Dimethylimidazo[1,2-a]pyrimidine**, its synthesis, and its potential biological significance. Due to the limited availability of specific experimental data for this particular derivative, information from closely related analogs and the broader imidazo[1,2-a]pyrimidine class is included to provide a contextual understanding.

Physicochemical Properties

Quantitative experimental data for **5,7-Dimethylimidazo[1,2-a]pyrimidine** is not extensively available in the public domain. The following table summarizes the basic molecular information

and includes data for the closely related **3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine** for comparative purposes.

Property	5,7-Dimethylimidazo[1,2-a]pyrimidine	3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine
CAS Number	1990-93-8[1][2][3]	6840-20-6[4]
Molecular Formula	C ₈ H ₉ N ₃ [1][2][3]	C ₈ H ₈ BrN ₃ [4]
Molecular Weight	147.18 g/mol [1][3]	226.07 g/mol [4]
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility	Data not available	Soluble in Deuterated Chloroform (CDCl ₃)[4]
pKa	Data not available	Data not available

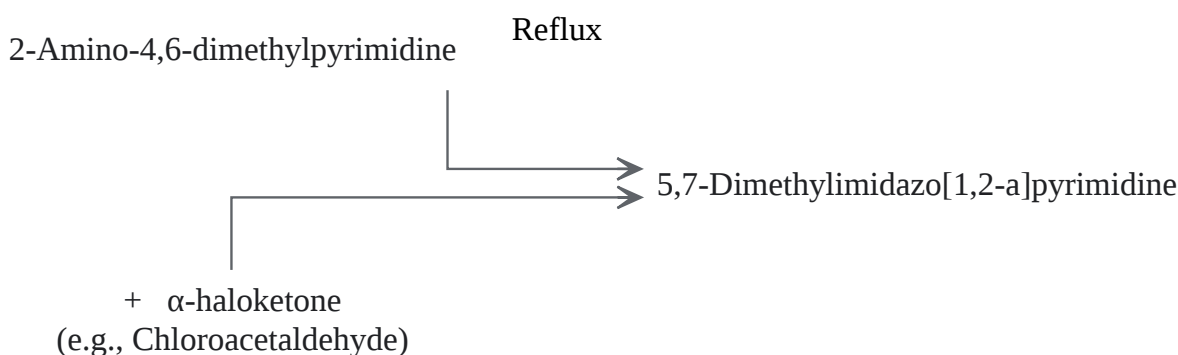
Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of **5,7-Dimethylimidazo[1,2-a]pyrimidine** is not readily available in published literature. However, a general and widely used method for the synthesis of the imidazo[1,2-a]pyrimidine scaffold is the Tschitschibabin reaction. This reaction involves the condensation of a 2-aminopyrimidine with an α -haloketone.

General Synthetic Approach: Tschitschibabin Reaction

The synthesis of **5,7-Dimethylimidazo[1,2-a]pyrimidine** would likely proceed via the reaction of 2-amino-4,6-dimethylpyrimidine with a suitable α -haloketone, such as chloroacetaldehyde or bromoacetaldehyde.

Reaction Scheme:



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Figure 1: General synthesis of **5,7-Dimethylimidazo[1,2-a]pyrimidine**.

Detailed Hypothetical Protocol:

- Step 1: Reactant Mixture. In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4,6-dimethylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
- Step 2: Addition of α -haloketone. To this solution, add an α -haloketone like chloroacetaldehyde (1.1 equivalents).
- Step 3: Reflux. Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Step 4: Work-up. After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue can be neutralized with a base, such as sodium bicarbonate solution.
- Step 5: Purification. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure **5,7-Dimethylimidazo[1,2-a]pyrimidine**.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for this particular synthesis.

Spectral Data

Specific spectral data (^1H NMR, ^{13}C NMR, Mass Spectrometry) for **5,7-Dimethylimidazo[1,2-a]pyrimidine** are not available in the cited search results. However, the expected spectral characteristics can be inferred from the data available for the closely related 3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine.^[4]

^1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **5,7-Dimethylimidazo[1,2-a]pyrimidine** is expected to show signals for the aromatic protons on the imidazo[1,2-a]pyrimidine core and the two methyl groups. Based on the data for the 3-bromo derivative^[4], the following peaks can be anticipated:

- A singlet for the proton at position 6.
- A singlet for the proton at position 2.
- A singlet for the proton at position 3.
- Two singlets for the methyl groups at positions 5 and 7, likely in the range of δ 2.4-2.6 ppm.

^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display signals for all eight carbon atoms. The aromatic carbons of the imidazo[1,2-a]pyrimidine ring system are expected to resonate in the range of δ 108-155 ppm. The methyl carbons would appear in the aliphatic region, likely between δ 20-30 ppm.^[4]

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of 147.18 g/mol. Fragmentation patterns would involve the characteristic breakdown of the heterocyclic ring system.

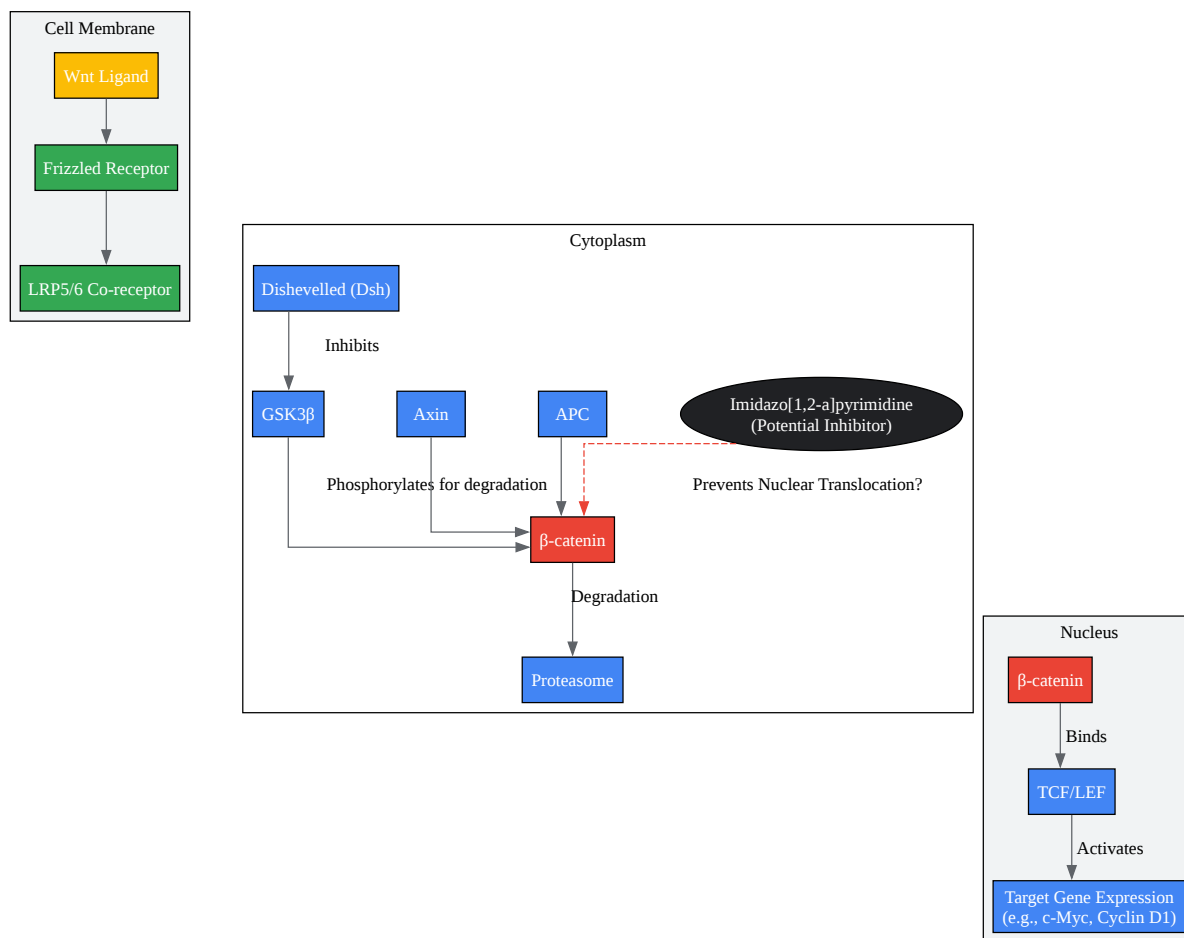
Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or the mechanism of action of **5,7-Dimethylimidazo[1,2-a]pyrimidine**, the broader class of imidazo[1,2-a]pyrimidines has been shown to exhibit a range of pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral activities.^[5]

Wnt/ β -catenin Signaling Pathway

Several studies have indicated that some imidazo[1,2-a]pyrimidine derivatives can act as inhibitors of the Wnt/ β -catenin signaling pathway.^{[6][7]} This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. Aberrant activation of this pathway leads to the accumulation of β -catenin in the nucleus, where it acts as a transcriptional co-activator of genes involved in cell proliferation and survival.

Disclaimer: The involvement of **5,7-Dimethylimidazo[1,2-a]pyrimidine** in the Wnt/ β -catenin signaling pathway has not been experimentally confirmed. The following diagram represents the general mechanism by which some imidazo[1,2-a]pyrimidines may inhibit this pathway.



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Figure 2: Potential inhibition of the Wnt/β-catenin pathway.

Conclusion

5,7-Dimethylimidazo[1,2-a]pyrimidine is a molecule of interest within a pharmacologically significant class of compounds. While specific experimental data on its physical, chemical, and biological properties are currently limited, its structural similarity to other bioactive imidazo[1,2-a]pyrimidines suggests potential for further investigation in drug discovery and development. Future research should focus on obtaining detailed experimental characterization of this compound and exploring its specific biological targets and mechanisms of action.

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